molecular formula C10H11N3OS B2861494 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1094380-81-0

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2861494
M. Wt: 221.28
InChI Key: CQAOICQJIPJJMO-UHFFFAOYSA-N
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Description

“2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a type of thienopyrimidinone . Thienopyrimidinones are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents .


Synthesis Analysis

The synthesis of thienopyrimidinones involves reactions of iminophosphorane with aromatic isocyanates . The carbodiimides obtained from these reactions are then reacted with secondary amines to give the desired thienopyrimidinones .


Molecular Structure Analysis

Thienopyrimidinones have a structural relationship with purine bases such as adenine and guanine . They are characterized by a thieno[2,3-d]pyrimidine fragment, which can be enlarged by additional rings of different size and substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thienopyrimidinones include reactions of iminophosphorane with aromatic isocyanates, followed by reactions with secondary amines .

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Agents

Thienopyrimidine derivatives, including compounds like 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one, are significant in organic chemistry due to their wide applications as bioactive compounds with multiple biological activities. They have shown remarkable activity towards fungi, bacteria, and inflammation, making them useful as antimicrobial and anti-inflammatory agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Green Synthesis Approaches

A catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide offers a green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method is characterized by step economy, reduced catalyst loading, and easy purification, indicating an environmentally friendly synthesis process for these compounds (Shi et al., 2018).

Antimicrobial Activity

Various thienopyrimidine derivatives exhibit different levels of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi strains. This suggests their potential in developing new antibacterial and antifungal agents (Gaber, Bagley, & Sherif, 2010).

Potential in Cancer Treatment

Novel thieno[3,2-d]pyrimidines with varying functional groups have been synthesized as part of studies aiming to enrich the arsenal of chemotherapeutic agents for cancer treatment. These compounds have shown varying cytotoxic potencies against human breast cancer cell lines, suggesting their potential as antitumor agents (Kandeel, Abdelhameid, Eman, & Labib, 2013).

Inhibitors of Cyclin D1-CDK4

Thieno[2,3-d]pyrimidin-4-yl hydrazones have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), a key component in cell cycle regulation. This property is significant for developing treatments targeting diseases characterized by uncontrolled cell growth, such as cancer (Horiuchi et al., 2009).

Inhibitors of Human Gonadotropin-Releasing Hormone Receptor

Compounds based on the thieno[2,3-d]pyrimidine-2,4-dione scaffold, including modifications at specific positions, have been developed as potent and orally active inhibitors of the human gonadotropin-releasing hormone (GnRH) receptor. These findings are crucial for treating conditions related to GnRH, like certain reproductive disorders (Miwa et al., 2011).

Future Directions

Thienopyrimidinones have potential to be developed as antitubercular agents and as anticancer drugs . Future research could focus on further optimizing the synthesis process and exploring their potential in treating other diseases.

properties

IUPAC Name

2-[(cyclopropylamino)methyl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c14-10-9-7(3-4-15-9)12-8(13-10)5-11-6-1-2-6/h3-4,6,11H,1-2,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAOICQJIPJJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC3=C(C(=O)N2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one

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